molecular formula C18H26N2O4 B2649699 N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1351648-98-0

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2649699
CAS No.: 1351648-98-0
M. Wt: 334.416
InChI Key: LBKRBWUIWDNCQI-UHFFFAOYSA-N
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Description

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide is an organic compound with the CAS Number 1351648-98-0 and a molecular formula of C18H26N2O4 . Its molecular architecture integrates a cyclohexyl ring, which provides hydrophobic stability, with a hydroxyethyl group that introduces polarity and the capacity for hydrogen bonding . The presence of a methoxy and a methyl substituent on the phenyl ring increases electron density and influences the compound's overall reactivity . This combination of multiple functional groups, including amide and hydroxyl moieties, makes it a versatile intermediate suitable for selective chemical modifications in specialized synthesis processes . Researchers can leverage its multifunctional nature in the development of novel pharmaceutical substances or functional materials, where its specific hydrophobic and polar properties can be advantageous . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12-8-9-16(24-2)14(10-12)20-18(23)17(22)19-11-15(21)13-6-4-3-5-7-13/h8-10,13,15,21H,3-7,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKRBWUIWDNCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide R1 = 2-methoxy-5-methylphenyl; R2 = 2-cyclohexyl-2-hydroxyethyl Not provided Alicyclic substituent, hydroxyl group N/A
N-[(1R,2R)-2-carbamimidamido-...]ethanediamide (273) R1 = 4-chloro-3-fluorophenyl; R2 = carbamimidamido-indenyl Not provided Charged carbamimidamido group, halogenated
5-{[3,5-diethyl-1-(2-hydroxyethyl)-...]oxy}... (274) R1 = benzene-dicarbonitrile; R2 = diethylpyrazole-hydroxyethyl Not provided Pyrazole ring, dicarbonitrile substituent

Key Observations :

  • The target compound’s cyclohexyl-hydroxyethyl group provides hydrophobicity and stereochemical complexity, contrasting with the halogenated aryl group in compound 273 .

Compounds with 2-Methoxy-5-Methylphenyl Moieties

The 2-methoxy-5-methylphenyl group is a recurring motif in synthetic chemistry, influencing solubility and steric effects:

Table 2: Physicochemical Properties of 2-Methoxy-5-Methylphenyl Derivatives

Compound Name Molecular Formula Density (g/cm³) Boiling Point (°C) Acidic pKa Reference
N-(2-Methoxy-5-methylphenyl)-2-morpholinoacetamide C₁₄H₂₀N₂O₃ 1.162 418.5 13.84
N-(2-Methoxy-5-methylphenyl)imidazole (3t) C₁₁H₁₂N₂O Not provided Not provided Not provided
N-(2-Methoxy-5-methylphenyl)pyrrole (3u) C₁₂H₁₃NO Not provided Not provided Not provided

Key Observations :

  • The morpholinoacetamide in has a higher molecular weight (264.32 g/mol) and predicted acidity (pKa 13.84) compared to simpler imidazole/pyrrole derivatives .

Key Observations :

  • The target compound’s synthesis may require iron/copper-catalyzed N-arylation (as in ) or reductive amination (), depending on substituent reactivity .
  • Steric hindrance from the cyclohexyl group could reduce yields compared to less bulky analogs like 3t or 3u .

Discussion of Findings

  • Hydrophobicity vs. Polarity : The cyclohexyl-hydroxyethyl group in the target compound likely enhances membrane permeability relative to morpholine () or charged carbamimidamido groups () .
  • Synthetic Challenges : Bulky substituents may necessitate optimized catalysts (e.g., TiCl₄ in ) to improve yields .
  • Biological Implications : While docking scores for compound 273 suggest bioactivity (AutoDock Vina score provided in ), the target’s alicyclic group may modulate receptor binding differently .

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